Paynantheine

概要

説明

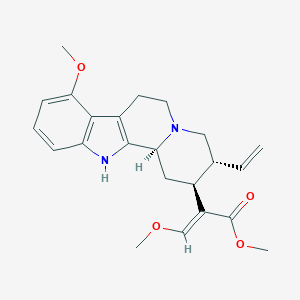

Paynantheine is a minor alkaloid found in the plant Mitragyna speciosa, commonly known as kratom. Alkaloids are naturally occurring compounds that contain nitrogen atoms and exhibit a wide range of biological activities. This compound is structurally related to mitragynine, the major alkaloid in kratom, and is considered one of the more abundant alkaloids in the plant. Despite its lower concentration compared to mitragynine, this compound has garnered interest due to its potential analgesic properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of paynantheine involves several steps, starting from 4-methoxytryptamine. One of the key steps in the synthesis is the enantioselective thiourea-catalyzed Pictet-Spengler reaction, which forms the tetrahydro-β-carboline ring. This is followed by a palladium-catalyzed Tsuji-Trost allylic alkylation to close the D-ring . The overall synthetic route includes nine steps and requires specific reaction conditions, such as the use of enantioselective catalysts and controlled temperatures .

Industrial Production Methods

the extraction of alkaloids from kratom leaves typically involves solvent extraction methods, such as rapid solvent extraction and ultrasound-assisted extraction . These methods are used to isolate and purify the alkaloids from the plant material.

化学反応の分析

Types of Reactions

Paynantheine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired transformation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce this compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

科学的研究の応用

Pharmacological Properties

Cytotoxicity and Drug Resistance

Recent studies have demonstrated that paynantheine exhibits significant cytotoxic effects against certain cancer cell lines, particularly those exhibiting multidrug resistance. In a study comparing this compound and other alkaloids like speciociliatine, it was found that this compound effectively reversed multidrug resistance in MCF7MX and EPG85.257RDB breast cancer cells. The compound showed greater cytotoxicity in MTT assays, indicating its potential as an anti-cancer agent .

The interaction of this compound with ATP-binding cassette (ABC) transporters, specifically ABCB1 and ABCG2, was also investigated. This compound demonstrated a higher binding score to these transporters compared to morphine, suggesting it may reduce drug resistance in cancer therapies by influencing the expression of these proteins .

Safety and Toxicity

Hepatotoxicity Studies

Research evaluating the hepatotoxic effects of this compound revealed that it has a relatively low cytotoxic profile. In studies involving human liver cell lines (HL-7702 and HepG2), this compound exhibited weak cytotoxic properties compared to mitragynine, another prominent kratom alkaloid. This suggests that this compound may be safer for use in therapeutic contexts, particularly concerning liver health .

Case Studies and Clinical Implications

Potential for Alcohol Use Disorder Treatment

This compound has been explored as a candidate for treating alcohol use disorder due to its unique pharmacological properties. In animal models, it has been shown to decrease voluntary alcohol consumption without inducing significant side effects commonly associated with opioid use . This positions this compound as a potential therapeutic agent that could mitigate withdrawal symptoms while minimizing the risk of addiction.

Summary Table of this compound Applications

作用機序

Paynantheine exerts its effects primarily through its interaction with opioid receptors. It acts as a competitive antagonist at the human mu-opioid receptor, blocking pain signals and providing analgesic effects similar to opioids . The compound’s mechanism of action involves binding to the receptor and preventing the activation of pain pathways. Additionally, this compound has been found to interact with serotonin receptors, contributing to its mood-enhancing properties .

類似化合物との比較

Paynantheine is structurally similar to other kratom alkaloids, such as mitragynine, 7-hydroxy mitragynine, speciogynine, and speciociliatine . Compared to mitragynine, this compound has a different stereochemistry, which may contribute to its unique pharmacological properties. While mitragynine is more abundant and has been studied extensively, this compound’s specific interactions with opioid and serotonin receptors make it a compound of interest for further research .

List of Similar Compounds

- Mitragynine

- 7-hydroxy mitragynine

- Speciogynine

- Speciociliatine

- Isothis compound

Conclusion

This compound is a fascinating alkaloid with potential applications in pain management and therapeutic research. Its unique chemical structure and interactions with opioid and serotonin receptors make it a valuable compound for scientific investigation. Further research is needed to fully understand its pharmacological properties and potential therapeutic uses.

生物活性

Introduction

Paynantheine is an alkaloid derived from Mitragyna speciosa, commonly known as kratom. This compound has garnered attention for its potential therapeutic applications, particularly in pain management and as a possible treatment for opioid addiction. This article explores the biological activity of this compound, focusing on its pharmacological properties, interactions with various receptors, and its effects in preclinical studies.

Receptor Interactions

This compound exhibits significant interactions with several receptors in the human body, particularly those involved in pain modulation and neurotransmission. The following table summarizes its binding affinities to key receptors:

Cytotoxic Effects

Recent studies have evaluated the cytotoxic effects of this compound in cancer cell lines. In vitro assays demonstrated that this compound can sensitize nasopharyngeal carcinoma cells to cisplatin, enhancing the efficacy of this chemotherapeutic agent. Notably, at concentrations of 25 µM and above, this compound increased the sensitivity of C666-1 cells to cisplatin by approximately 4- to 5-fold .

Antinociceptive Effects

This compound has been shown to possess antinociceptive properties, which are beneficial for pain relief. In rodent models, it exhibited partial agonist activity at opioid receptors, resulting in pain relief comparable to lower doses of traditional opioids without significant respiratory depression—a common side effect associated with opioid use .

Study on Chemosensitization

In a study assessing the potential of kratom alkaloids as chemosensitizers, this compound was tested alongside mitragynine and speciociliatine. The results indicated that while all three compounds had limited effects when used alone, their combination with cisplatin significantly enhanced cytotoxicity against nasopharyngeal carcinoma cell lines. Specifically, this compound at higher concentrations demonstrated a synergistic effect with cisplatin, suggesting its potential role in cancer therapy .

Behavioral Studies

Behavioral assessments in animal models have indicated that this compound may reduce alcohol consumption through its action on opioid receptors. This suggests a potential application in treating alcohol use disorders by mitigating withdrawal symptoms without the high abuse potential associated with stronger opioids like morphine .

特性

IUPAC Name |

methyl (E)-2-[(2S,3R,12bS)-3-ethenyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h5-8,13-14,16,19,24H,1,9-12H2,2-4H3/b17-13+/t14-,16-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZKIGWXPPFMRG-CYSPOEIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C(C1CC2C3=C(CCN2CC1C=C)C4=C(N3)C=CC=C4OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C(\[C@H]1C[C@H]2C3=C(CCN2C[C@@H]1C=C)C4=C(N3)C=CC=C4OC)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10904742 | |

| Record name | Paynantheine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4697-66-9, 1346-36-7 | |

| Record name | Paynantheine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4697-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paynantheine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004697669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paynantheine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PAYNANTHEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLG43M4U5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。